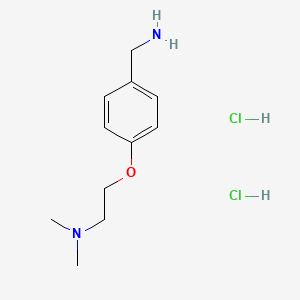
2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenoxy group attached to an aminomethyl group, which is further connected to a dimethylethanamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride typically involves the reaction of 4-(Aminomethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its dihydrochloride form.
化学反応の分析
Types of Reactions
2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
科学的研究の応用
2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxy group and aminomethyl linkage differentiate it from other similar compounds, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H20Cl2N2O |
|---|---|
分子量 |
267.19 g/mol |
IUPAC名 |
2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H |
InChIキー |
NKCDRMKVSVFCND-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
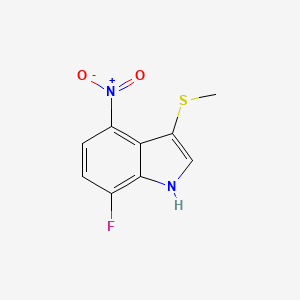
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
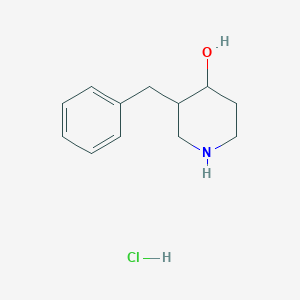
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)

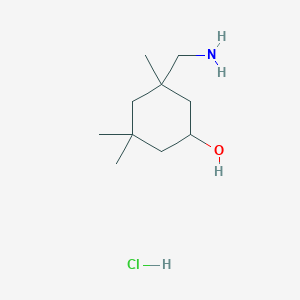
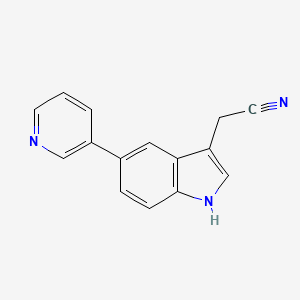
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
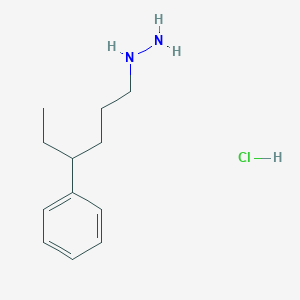
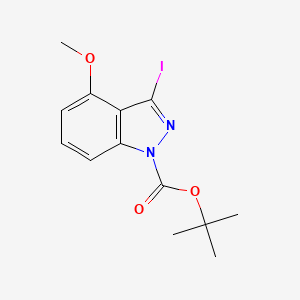
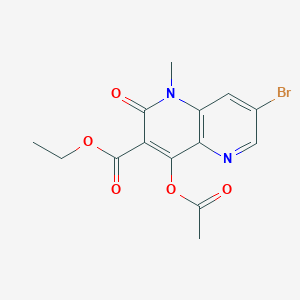
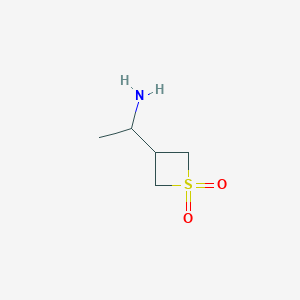
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
